![molecular formula C16H16ClNO2 B5620270 N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide](/img/structure/B5620270.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide
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Overview
Description
Synthesis Analysis
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide and related compounds are typically synthesized via acylation reactions. For example, a study demonstrated the preparation of a similar compound through the acylation of 3-aminophenol with 4-methoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Another synthesis approach involves the preparation of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides as a starting material, showcasing the versatility in synthesizing benzamide derivatives (Abdulla et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined by single-crystal X-ray diffraction and DFT calculations. The influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles, is significant, especially for the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical properties of benzamide derivatives include their reactivity towards the formation of N-substituted pyrazoline derivatives and their potential pharmacological activities, such as anti-inflammatory properties (Abdulla et al., 2013). These compounds' synthesis and reactions indicate their potential for generating diverse and biologically active molecules.
Physical Properties Analysis
Physical properties, including density, refractive index, and molar refractivity, are critical for understanding the interaction of benzamide derivatives with their environment and their potential applications. These properties are studied through various methods, such as density and refractive index measurements in different solutions (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives can be explored through spectroscopic characterization, including IR, NMR, and mass spectroscopy. These analyses provide detailed insights into the compounds' molecular structures and the effects of different substituents on their chemical behavior (Inkaya et al., 2012).
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-5-4-6-12(7-10)16(19)18-14-8-11(2)13(17)9-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBUOQZRGJNFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide |
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